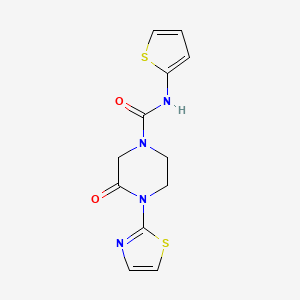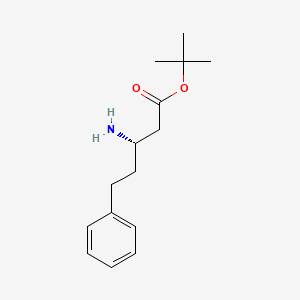
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a cyano group attached to a piperidine ring, and a fluorine atom at the fourth position of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-cyano-1-methylpiperidine. This can be achieved through the reaction of 4-cyanopyridine with methylamine under suitable conditions.
Bromination of Benzamide: The next step involves the bromination of 4-fluorobenzamide. This can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The final step is the coupling of the brominated benzamide with the piperidine intermediate. This can be achieved through a nucleophilic substitution reaction, where the cyano group of the piperidine attacks the brominated benzamide, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amino derivatives of the cyano group.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
作用機序
The mechanism of action of 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
3-Bromo-N-(4-cyano-1-piperidin-4-YL)-4-fluorobenzamide: Lacks the methyl group on the piperidine ring.
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-chlorobenzamide: Has a chlorine atom instead of a fluorine atom.
3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-methylbenzamide: Has a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom at the fourth position of the benzamide ring in 3-Bromo-N-(4-cyano-1-methylpiperidin-4-YL)-4-fluorobenzamide imparts unique properties, such as increased lipophilicity and potential for enhanced receptor binding affinity. This makes it distinct from other similar compounds and may contribute to its specific pharmacological profile.
特性
IUPAC Name |
3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)10-2-3-12(16)11(15)8-10/h2-3,8H,4-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLOYDBXDXUIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
![(2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2537521.png)





![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)


![2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2537536.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2537541.png)

